molecular formula C8H10N2 B1318991 3-Cyclopropylpyridin-2-amine CAS No. 878805-25-5

3-Cyclopropylpyridin-2-amine

Cat. No. B1318991
M. Wt: 134.18 g/mol
InChI Key: BVTBNTIAVIFETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylpyridin-2-amine is a compound that falls under the category of Aliphatic Cyclic Structures, Aromatics, Aliphatic Heterocycles, Aromatic Heterocycles, Pyridines, Heterocyclic Compounds, Amines, Primary Amines, and Aromatic Primary Amines . It is used for R&D purposes .

Scientific Research Applications

Anti-Inflammatory Activities of Pyrimidines

Field

Pharmacology and Medicinal Chemistry

Application

Pyrimidines, which can be synthesized from cyclopropylamines, are known to have a range of pharmacological effects including anti-inflammatory activities .

Method of Application

The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Asymmetric [3 + 2] Photocycloadditions of Cyclopropylamines

Field

Organic Chemistry

Application

Cyclopropylamines can undergo asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This method is effective for the construction of all-carbon quaternary stereocentres .

Method of Application

The method involves converting electron-rich olefins from acting as H-bonding donors to acceptors, which facilitates the development of asymmetric [3 + 2] photocycloadditions with cyclopropylamines .

Results

The successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .

Synthesis of Pyridopyrimidine Derivatives

Field

Pharmaceutical Chemistry

Application

Pyridopyrimidine derivatives, which can be synthesized from cyclopropylamines, have shown therapeutic interest and some have been approved for use as therapeutics .

Method of Application

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . The therapeutic effects of these compounds are attributed to their unique chemical structure .

Results

The structures composed of a pyridopyrimidine moiety have shown a therapeutic interest or have already been approved for use as therapeutics .

Synthesis of Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones

Application

Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones, which can be synthesized from cyclopropylamines, have shown therapeutic interest .

Method of Application

The synthesis of these compounds involves solid-phase synthesis . The therapeutic effects of these compounds are attributed to their unique chemical structure .

Results

Several research groups have attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .

Asymmetric H-bonding Catalytic Chemical Transformations

Application

Cyclopropylamines can undergo asymmetric H-bonding catalytic chemical transformations based on radical addition to olefins . This method is effective for the construction of enantioenriched three-dimensional molecules .

Method of Application

The method involves converting electron-rich olefins from acting as H-bonding donors to acceptors, which facilitates the development of asymmetric H-bonding catalytic chemical transformations with cyclopropylamines .

Safety And Hazards

The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

properties

IUPAC Name

3-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTBNTIAVIFETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591778
Record name 3-Cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpyridin-2-amine

CAS RN

878805-25-5
Record name 3-Cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

360 mg of the methyl 3-cyclopropylpyridine-2-carboxylate [121-4] was dissolved in 4 mL of methanol, then 4 mL of 1N aqueous solution of sodium hydroxide was added thereto, and stirred at 50° C. for 30 minutes. The reaction solution was concentrated under reduced pressure, and the thus obtained residue was subjected to azeotrope twice with toluene to obtain a white solid. The obtained solid was dissolved in a mixture solvent of 4 mL of N,N-dimethylformamide and 3 mL of 1,4-dioxane, then 736 μL of triethylamine and 569 μL of diphenylphosphoryl azide were added under an ice-cold condition, and stirred at room temperature for 1 hour. Thereafter, 1.5 mL of t-butanol was added to the reaction mixture, and was stirred overnight at 80° C. After cooling the reaction mixture back to room temperature, a saturated aqueous solution of sodium hydrogen carbonate was added thereto, and extracted with chloroform. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and the thus obtained residue was purified by silica gel column chromatography, to obtain 41.2 mg of 3-cyclopropylpyridine-2-amine [121-5] as a light brown oily product.
Quantity
569 μL
Type
reactant
Reaction Step One
Quantity
736 μL
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solvent
Reaction Step One
Quantity
360 mg
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reactant
Reaction Step Two
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4 mL
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solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
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Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

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